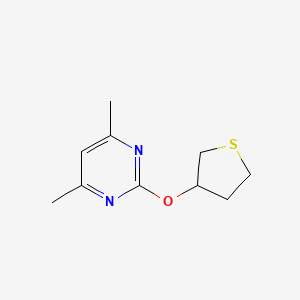

4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

While specific chemical reactions involving “4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine” are not available, pyrimidines are known to undergo a variety of chemical reactions. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Applications De Recherche Scientifique

Cation Tautomerism and Molecular Recognition

Pyrimidine derivatives exhibit significant potential in molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality. For instance, studies on cation tautomerism, twinning, and disorder in pyrimidine salts highlight the importance of molecular recognition involving hydrogen bonding (Rajam et al., 2017).

Photochemical Reactivity

The photochemical generation and reactivity of hydroxyl radical adducts of thymidine, a pyrimidine nucleoside, are crucial for understanding DNA damage and repair mechanisms. The production of radical intermediates through photolysis demonstrates the reactive nature of pyrimidine derivatives under specific conditions (San Pedro & Greenberg, 2012).

Nonlinear Optical Materials

Pyrimidine rings, being part of DNA and RNA, are also significant in the development of nonlinear optics (NLO). Research on thiopyrimidine derivatives reveals their promising applications in medicine and NLO fields, where they exhibit considerable NLO properties, making them suitable for optoelectronic applications (Hussain et al., 2020).

Anticancer Potential

Some pyrimidine derivatives have shown potential in inducing cytotoxicity and oxidative stress in cancer cell lines, suggesting their utility as anticancer agents. Preliminary studies on pyrimidine derivatives' effects on human lung epithelial cancer cells have paved the way for further detailed investigations to appreciate these compounds' anticancer activities (Abudayyak et al., 2020).

Coordination Chemistry and Material Science

Pyrimidine derivatives also play a significant role in coordination chemistry, where they form complexes with metals, demonstrating various structural and electronic properties. For example, Zn(II) complexes with thiopyrimidine derivatives have been studied for their solution stability and crystal structure, offering insights into the design of new materials with potential applications in catalysis and electronics (Godino-Salido et al., 1994).

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

Pyrimidine derivatives generally interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biochemical pathways, including dna and rna synthesis, signal transduction, and metabolic processes .

Result of Action

It’s worth noting that pyrimidine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Propriétés

IUPAC Name |

4,6-dimethyl-2-(thiolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-7-5-8(2)12-10(11-7)13-9-3-4-14-6-9/h5,9H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSNSANMWZNDOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCSC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)propanamide](/img/structure/B2953740.png)

![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953743.png)

![2-imino-1-(3-morpholinopropyl)-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2953744.png)

![6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2953745.png)

![2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2953748.png)

![N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2953754.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2953756.png)

![2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2953759.png)